N-(1-Cyano-1-cyclopropylethyl)-2-((5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Overview
Description
N-(1-Cyano-1-cyclopropylethyl)-2-((5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that features a unique combination of functional groups, including a cyano group, a cyclopropyl group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyano-1-cyclopropylethyl)-2-((5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with a suitable carboxylic acid derivative.
Introduction of the o-Tolylamino Group: This step involves the substitution of an amino group with an o-tolyl group.
Attachment of the Cyano-Cyclopropyl Group: The cyano group and the cyclopropyl group are introduced through a series of reactions involving nitriles and cyclopropyl derivatives.
Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyano-1-cyclopropylethyl)-2-((5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group or the thiadiazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Possible applications in materials science or as a precursor for functional materials.
Mechanism of Action
The mechanism of action of N-(1-Cyano-1-cyclopropylethyl)-2-((5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Cyano-1-cyclopropylethyl)-2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide
- N-(1-Cyano-1-cyclopropylethyl)-2-((5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide
Uniqueness
The uniqueness of N-(1-Cyano-1-cyclopropylethyl)-2-((5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.
Biological Activity
N-(1-Cyano-1-cyclopropylethyl)-2-((5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions typically starting from readily available precursors. The detailed synthetic route is often documented in patent literature and chemical databases .
Anticancer Properties
Research has indicated that derivatives of 1,3,4-thiadiazoles exhibit significant anticancer properties. The specific compound has been shown to affect various cancer cell lines. For instance, studies report IC50 values indicating cytotoxic effects against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines . The mechanisms through which these compounds exert their effects include:
- Inhibition of DNA and RNA synthesis: Compounds with a thiadiazole nucleus have been observed to interfere with nucleic acid synthesis, which is crucial for cancer cell proliferation .
- Targeting key enzymes: Some derivatives act as inhibitors of enzymes such as IMPDH and topoisomerase II, which play vital roles in nucleotide metabolism and DNA replication .
Other Pharmacological Activities
In addition to anticancer effects, this compound may exhibit other biological activities including:
- Antimicrobial Activity: Thiadiazole derivatives have shown promise against various bacterial strains.
- Anti-inflammatory Effects: Some studies suggest that these compounds can modulate inflammatory pathways .
Case Study 1: Anticancer Efficacy
A study conducted on a series of thiadiazole derivatives demonstrated that certain modifications to the core structure enhanced anticancer activity significantly. The compound was tested in vitro against multiple cancer cell lines, showing a marked increase in apoptosis rates compared to untreated controls .
Case Study 2: Antimicrobial Assessment
In another investigation focused on antimicrobial properties, a related thiadiazole compound was evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria. Results indicated that modifications in the side chains could lead to enhanced antibacterial activity .
Properties
Molecular Formula |
C17H19N5OS2 |
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Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C17H19N5OS2/c1-11-5-3-4-6-13(11)19-15-21-22-16(25-15)24-9-14(23)20-17(2,10-18)12-7-8-12/h3-6,12H,7-9H2,1-2H3,(H,19,21)(H,20,23) |
InChI Key |
GVKRCIQDXTXMAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=NN=C(S2)SCC(=O)NC(C)(C#N)C3CC3 |
Origin of Product |
United States |
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